Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazolone derivative characterized by a 2-fluoro-4-nitrophenyl substituent at position 2, a methyl group at position 5, and an ethyl acetate moiety at position 4 of the pyrazolone ring. Its molecular formula is C₁₄H₁₄FN₃O₅ (MW: 323.28 g/mol). The presence of electron-withdrawing groups (fluoro, nitro) and the ethyl ester functional group influences its physicochemical and biological properties, making it a compound of interest in medicinal and materials chemistry.
Properties
Molecular Formula |
C14H14FN3O5 |
|---|---|
Molecular Weight |
323.28 g/mol |
IUPAC Name |
ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H14FN3O5/c1-3-23-13(19)7-10-8(2)16-17(14(10)20)12-5-4-9(18(21)22)6-11(12)15/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
JYDSDXMTFQEVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with β-Ketoesters
The most straightforward synthetic route to the target compound involves the cyclocondensation of a hydrazine derivative bearing the 2-fluoro-4-nitrophenyl substituent with an ethyl acetoacetate or related β-ketoester. This method exploits the nucleophilicity of the hydrazine to attack the β-ketoester, forming a pyrazoline intermediate that undergoes oxidation to the pyrazole core.
- Solvent: Ethanol or glacial acetic acid.
- Catalyst: Acidic medium, often catalytic hydrochloric acid.
- Temperature: Ambient to reflux conditions.
- Reaction time: Several hours (typically 3–24 hours).
- Work-up: Isolation by filtration or extraction, followed by purification via recrystallization or chromatography.
This method yields the ethyl 2-acetate substituent at the 4-position of the pyrazole ring, with the 2-fluoro-4-nitrophenyl group at the 2-position and a methyl group at the 5-position, consistent with the target structure.
Use of α,β-Unsaturated Ketones (Chalcones) and Hydrazine Derivatives
An alternative approach involves the reaction of chalcone derivatives bearing the 2-fluoro-4-nitrophenyl moiety with hydrazine hydrate or substituted hydrazines. The chalcone acts as an α,β-unsaturated ketone, which undergoes 1,3-dipolar cycloaddition with hydrazine to form pyrazoline intermediates. Subsequent oxidation (chemical or catalytic) converts pyrazolines to the pyrazole ring.
- Solvent: Ethanol, dimethylformamide (DMF), or aprotic polar solvents.
- Oxidants: Iodine, hydrogen peroxide, or air oxidation.
- Temperature: Room temperature to reflux.
- Catalysts: Copper triflate or ionic liquids have been reported to enhance yields.
- Reaction time: Typically 12–48 hours.
Reaction Optimization and Regioselectivity
Solvent and Catalyst Effects
- Aprotic polar solvents such as N,N-dimethylformamide and N-methylpyrrolidone have been shown to improve regioselectivity and yields in pyrazole synthesis compared to protic solvents like ethanol.
- Acidic catalysts, including hydrochloric acid or acetic acid, accelerate dehydration steps and favor the formation of the desired pyrazole isomer.
- Use of phase transfer catalysts can facilitate glycosylation of pyrazole derivatives, although this is beyond the scope of the target compound.
Temperature and Reaction Time
- Mild to moderate heating (50–80 °C) generally improves reaction rates without compromising selectivity.
- Prolonged reaction times (up to 48 hours) may be necessary for complete conversion, especially in dipolar cycloaddition routes.
Regioselectivity Control
- The presence of electron-withdrawing groups such as fluoro and nitro on the aromatic ring influences the nucleophilicity of hydrazine derivatives and the electrophilicity of carbonyl substrates, favoring selective substitution patterns.
- Steric hindrance from substituents directs the formation of specific regioisomers, often favoring attachment of the methylene moiety to the β-carbon of the α,β-enone system.
Data Table Summarizing Typical Preparation Conditions and Yields
| Preparation Method | Substrates | Solvent(s) | Catalyst/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Cyclocondensation of hydrazine with β-ketoester | Hydrazine derivative + ethyl acetoacetate | Ethanol or glacial acetic acid | Catalytic HCl or acetic acid | 25–80 | 3–24 | 70–95 | High regioselectivity; simple work-up |
| Cyclocondensation with chalcones | 2-fluoro-4-nitrophenyl chalcone + hydrazine hydrate | Ethanol, DMF | Copper triflate, ionic liquids | 25–80 | 12–48 | 65–85 | Requires oxidation step; catalyst reusable |
| Dipolar cycloaddition of diazomethane | α,β-unsaturated ketones + diazomethane | Dichloromethane/diethyl ether | Low temperature (0 °C), inert atmosphere | 0 | 48 | 60–89 | Regioselective; complex setup |
Mechanistic Insights
The key step in the preparation is the formation of the pyrazoline intermediate by nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketoester or α,β-unsaturated ketone, followed by cyclization. The pyrazoline is then oxidized to the aromatic pyrazole ring, stabilizing the system.
Electron-withdrawing substituents such as fluoro and nitro groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, enhancing the reaction rate and selectivity. The methyl group at the 5-position originates from the methyl substituent of the β-ketoester or the corresponding ketone precursor.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Carboxylic acid: Formed by the hydrolysis of the ester group.
Substituted derivatives: Formed by nucleophilic substitution of the fluoro group.
Scientific Research Applications
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
The target compound’s pyrazolone core differentiates it from imidazole derivatives (e.g., compounds A–G in ), which lack the ketone group and exhibit distinct electronic properties. Pyrazolones are known for their tautomerism and hydrogen-bonding capabilities, which influence reactivity and intermolecular interactions .
Substituent Effects
Aryl Substituents
- Ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate (): Lacks the 2-fluoro-4-nitrophenyl group, resulting in a simpler structure (C₈H₁₂N₂O₃, MW: 184.19 g/mol).
- 2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid (): Contains a difluorophenyl group instead of the nitro-substituted aryl ring.
Ester Groups
Crystallographic and Intermolecular Interactions
Antimicrobial and Anti-inflammatory Activity
- 1,3-Diphenylpyrazole-4-carbaldehyde derivatives (): Exhibit anti-inflammatory and antimicrobial activities. The nitro group in the target compound may enhance antimicrobial efficacy by increasing membrane penetration .
- Pyrazolone azo derivatives (): Show antimicrobial activity (e.g., Staphylococcus aureus), suggesting that the target’s structure-activity relationship could be optimized for similar applications .
Physicochemical Data
Biological Activity
Ethyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C₁₄H₁₄FN₃O₅
- Molecular Weight : 323.28 g/mol
- CAS Number : 2059945-28-5
The compound features a pyrazole ring with various substituents, including a nitrophenyl group, which may enhance its biological reactivity.
Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. This compound may belong to this category due to its structural similarity to known anticancer agents. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
These findings suggest that this compound could potentially exhibit antiproliferative effects in vitro and antitumor activity in vivo .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound is hypothesized to inhibit specific inflammatory pathways, which could make it a candidate for treating inflammatory diseases. The nitro group on the phenyl ring is believed to play a crucial role in modulating these pathways.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives.
- Introduction of the Nitro Group : Nitration reactions introduce the nitro group onto the phenyl ring.
- Esterification : The final step involves esterification using acetic anhydride to form the ethyl ester.
The biological activity is likely due to the compound's ability to interact with various biological targets, potentially altering enzyme activities or receptor functions .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Ethyl 5-methylpyrazole | C₇H₉N₃ | Simple pyrazole structure | Lacks additional functional groups |
| Ethyl 4-nitrobenzoate | C₉H₉N₃O₂ | Nitro-substituted benzoate | No pyrazole ring |
| Ethyl 1H-pyrazole-4-carboxylic acid | C₇H₉N₃O₂ | Carboxylic acid derivative | Different functional group at position 4 |
This compound stands out due to its complex structure combining both a pyrazole ring and multiple functional groups (fluoro and nitro), suggesting diverse biological activities not seen in simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
